molecular formula C15H16N6O2 B7357111 3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7357111
M. Wt: 312.33 g/mol
InChI Key: SUBCDZJCIAUNMC-UHFFFAOYSA-N
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Description

3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one, also known as INDTP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of different experiments.

Mechanism of Action

The mechanism of action of 3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This compound has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been found to increase the expression of certain genes that are involved in the regulation of cell growth and survival. Additionally, this compound has been found to have antioxidant properties that may be useful in protecting cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its ability to cross the blood-brain barrier. This makes it useful for studying the effects of compounds on the brain. Additionally, this compound has been found to be relatively stable, which makes it easier to work with in a lab setting. However, one limitation of using this compound is that it can be difficult to synthesize, which can make it expensive and time-consuming to work with.

Future Directions

There are a number of different future directions that could be explored in the study of 3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one. One potential area of research is the development of new compounds that are based on the structure of this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it may be useful in the treatment of neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one is a complex process that involves several steps. The first step involves the reaction of 1H-indazole-3-carboxylic acid with piperidine to form 1-(1H-indazole-3-carbonyl)piperidine. The second step involves the reaction of this compound with hydrazine hydrate to form 1-(1H-indazole-3-carbonyl)piperidin-2-ylhydrazine. Finally, the third step involves the reaction of this compound with triethyl orthoformate to form this compound.

Scientific Research Applications

3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one has been studied for its potential applications in a number of different scientific research areas. One area where this compound has shown promise is in the study of neurodegenerative diseases. This compound has been found to have neuroprotective properties that may be useful in the treatment of diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[1-(1H-indazole-3-carbonyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14(12-9-5-1-2-6-10(9)17-18-12)21-8-4-3-7-11(21)13-16-15(23)20-19-13/h1-2,5-6,11H,3-4,7-8H2,(H,17,18)(H2,16,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCDZJCIAUNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NNC(=O)N2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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